N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide
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Overview
Description
N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenoxy group, and a beta-alaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 2-(4-chlorophenoxy)aniline under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy group, used in agriculture.
Rafoxanide: An anthelmintic compound with a related structure, used in veterinary medicine.
Uniqueness
N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919118-70-0 |
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Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-acetamido-N-[2-(4-chlorophenoxy)phenyl]propanamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(21)19-11-10-17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
CXBVKYNYSQAHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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